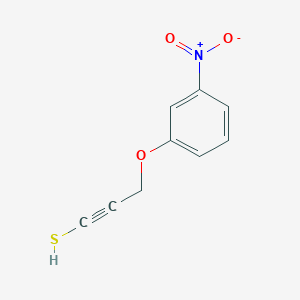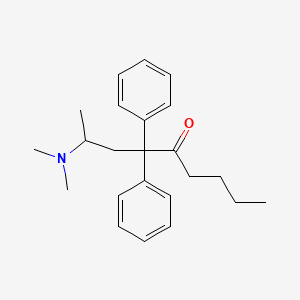
5-Nonanone, 2-(dimethylamino)-4,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- is an organic compound characterized by a nine-carbon backbone with a ketone functional group positioned at the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- typically involves the reaction of nonanal with dimethylamine and diphenylmethanol under controlled conditions. The reaction is usually facilitated by an acid catalyst, such as sulfuric acid, to promote the formation of the ketone functional group.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of nonanal using an oxidizing agent like potassium permanganate. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones, depending on the substituent introduced.
Scientific Research Applications
5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism of action of 5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Nonanone: Another ketone with a similar structure but different functional groups.
5-Methyl-2-octanone: A ketone with a similar carbon backbone but different substituents.
Uniqueness
5-Nonanone, 2-(dimethylamino)-4,4-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino and diphenyl groups make it particularly useful in specialized applications, such as in the synthesis of complex organic molecules and in the study of enzyme interactions.
Properties
CAS No. |
62572-82-1 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(dimethylamino)-4,4-diphenylnonan-5-one |
InChI |
InChI=1S/C23H31NO/c1-5-6-17-22(25)23(18-19(2)24(3)4,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19H,5-6,17-18H2,1-4H3 |
InChI Key |
DUURDWSSXDZDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


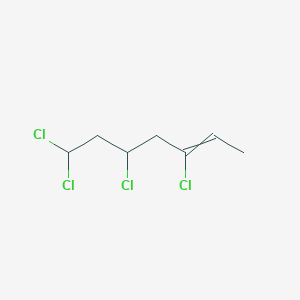
![Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]-](/img/structure/B14529269.png)
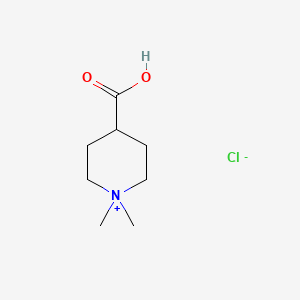
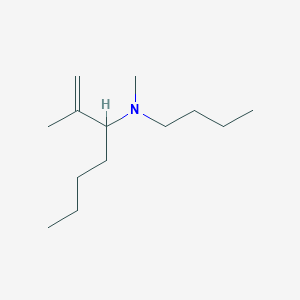
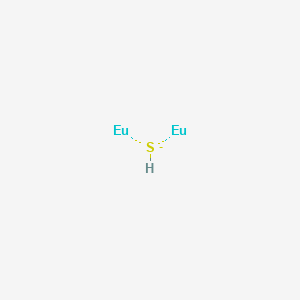
![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
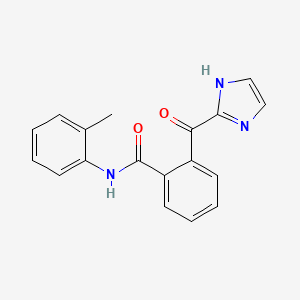
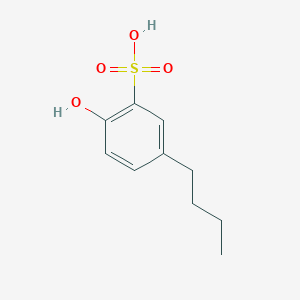
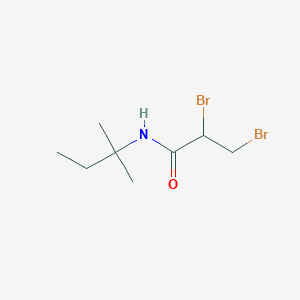
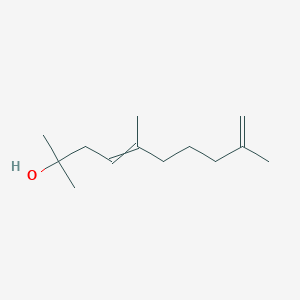
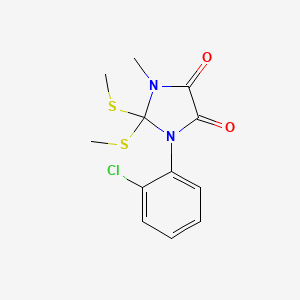
![5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine](/img/structure/B14529335.png)
![5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione](/img/structure/B14529341.png)
